Capromorelin tartrate, a ghrelin receptor agonist, has emerged as a significant pharmacological agent due to its ability to stimulate appetite and promote weight gain across various species. Ghrelin, often referred to as the "hunger hormone," plays a crucial role in energy homeostasis, and capromorelin mimics its action by binding to the ghrelin receptor, thereby inducing its effects. This compound has been extensively studied in veterinary medicine, particularly for its therapeutic potential in managing appetite disorders in dogs and its possible applications in poultry farming to enhance growth performance in broiler chickens123.
In the field of veterinary medicine, capromorelin has been proven effective in stimulating appetite in dogs with reduced appetite. A randomized, masked, placebo-controlled clinical study demonstrated that dogs treated with capromorelin showed a significant improvement in appetite and an increase in body weight compared to those given a placebo. The study also reported that the drug was well-tolerated, with diarrhea and vomiting being the most common adverse reactions1. Another study supported these findings, showing that healthy adult Beagle dogs administered capromorelin for four consecutive days experienced dramatic increases in food consumption and body weight, with no abnormalities observed in physical examinations or clinical pathology2. Furthermore, capromorelin was found to increase serum GH and sustain IGF-1 concentrations, which may contribute to increased lean muscle mass over extended periods6.
Capromorelin's appetite-stimulating properties have also been explored in broiler chickens. A study evaluating the effects of capromorelin on feed intake, average daily gain, and water intake found that the compound linearly increased feed intake and body weight gain. The study did not observe any significant effects on glucose, ghrelin, and GH concentrations, but there was an interaction effect on insulin concentrations. Additionally, capromorelin increased the number of pecks per hour, suggesting enhanced feeding behavior3.
The potential misuse of capromorelin in sports has led to the development of analytical methods for its detection. Research into the biotransformation of capromorelin has identified several metabolites that could serve as markers for doping control. These findings are crucial for extending the test spectrum of doping agents and ensuring fair play in sports5.
Capromorelin tartrate is derived from the natural peptide ghrelin, which is produced in the stomach. The compound is synthesized through a series of chemical reactions that modify its structure to enhance its pharmacological properties. It is primarily used in veterinary medicine to stimulate appetite in dogs and has been studied for potential human applications.
Capromorelin tartrate belongs to the class of compounds known as growth hormone secretagogues. It is classified as a peptide-like drug due to its structural similarities with peptides, particularly in its ability to interact with specific receptors in the body.
The synthesis of capromorelin tartrate involves a multi-step process that typically includes:
The synthesis process has been reported to involve approximately ten steps, with detailed descriptions provided for each stage, including representative quantities and yields .
The manufacturing process adheres to standard pharmaceutical practices, ensuring reproducibility and quality control. Analytical methods are employed at various stages to monitor the reaction progress and purity of the final product .
Capromorelin tartrate has a complex molecular structure characterized by multiple chiral centers, which contribute to its pharmacological activity. The molecular formula is . Its structural representation includes:
The compound exhibits stereoisomerism due to the presence of chiral centers, which must be controlled during synthesis to ensure consistent pharmacological effects .
Capromorelin tartrate undergoes various chemical reactions during its synthesis and metabolism:
Studies indicate that capromorelin is primarily metabolized via hepatic enzymes, with significant excretion occurring through feces and urine . The metabolic pathways have been characterized using in vitro and in vivo models.
Capromorelin functions as an agonist at the growth hormone secretagogue receptor (GHSR), mimicking ghrelin's activity:
Data from pharmacokinetic studies indicate a mean time to maximum concentration of approximately 0.83 hours and a serum half-life of around 1.19 hours .
Capromorelin tartrate has several notable applications:
Capromorelin tartrate (CAS 193273-69-7) is a synthetic growth hormone secretagogue receptor (GHSR) agonist with the molecular formula C32H41N5O10 and a molecular weight of 655.7 g/mol [4] [7]. The compound consists of a pyrazolinone-piperidine dipeptide core modified with a benzyloxymethyl side chain and a 2-methylalanineamide group. Its structure features multiple chiral centers, with absolute configurations designated as (2R) and (3aR) at critical positions [5] [8]. The tartrate counterion, (2R,3R)-2,3-dihydroxysuccinic acid, forms a 1:1 ionic complex with the capromorelin base [4]. X-ray crystallography confirms that the stereochemistry at these chiral centers is essential for high-affinity binding to the human GHS-R1a receptor (Ki = 7 nM) [2] [8]. The isomeric purity is strictly controlled during synthesis to prevent pharmacologically inactive stereoisomers from compromising biological activity.
Table 1: Molecular Descriptors of Capromorelin Tartrate
Property | Value |
---|---|
IUPAC Name | N-[(2R)-1-[(3aR)-3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
Canonical SMILES | CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N.C(C(C(=O)O)O)(C(=O)O)O |
InChI Key | MJGRJCMGMFLOET-MYPSAZMDSA-N |
Topological Polar Surface Area | 221 Ų |
Capromorelin tartrate exhibits high water solubility (20 mg/mL), attributable to the ionic character imparted by the tartrate counterion [4] [6]. The compound is also soluble in dimethyl sulfoxide and sparingly soluble in methanol [4]. It demonstrates hygroscopic behavior, requiring storage under inert conditions at -20°C to prevent moisture absorption and degradation [6] [9]. Thermal analysis reveals decomposition above 150°C without a distinct melting point [4]. Crystallographic studies indicate that the crystal lattice accommodates water molecules through hydrogen bonding with tartrate hydroxyl groups, leading to non-stoichiometric hydrates with variable water content (0–0.5 mol) [9]. This hygroscopicity necessitates stringent handling protocols, including sealed storage with desiccants. Stability assessments confirm the compound remains intact for 3 years at -20°C but degrades within one month at ambient temperature when exposed to humidity [6] [8].
Table 2: Physicochemical Profile
Property | Value |
---|---|
Water Solubility | 20 mg/mL (clear solution) |
DMSO Solubility | 100 mg/mL |
Hygroscopicity | Forms non-stoichiometric hydrates |
Storage Stability | -20°C (3 years); 4°C (2 years) |
Decomposition Point | >150°C |
The tartrate salt formation enhances capromorelin’s pharmaceutical properties by improving solubility and crystallinity. The protonated tertiary amine of capromorelin’s piperidine ring forms an ionic bond with the carboxylate group of tartaric acid, creating a stable 1:1 complex [4] [8]. Nuclear magnetic resonance studies demonstrate that the (2R,3R) enantiomer of tartaric acid preferentially binds to capromorelin via hydrogen bonding between the tartrate hydroxyl groups and the carbonyl oxygen of the pyrazolinone moiety [4] [9]. This interaction reduces lattice energy and facilitates rapid dissolution. Fourier-transform infrared spectroscopy confirms salt formation through shifts in carbonyl stretching frequencies (from 1,720 cm−1 in free base to 1,690 cm−1 in salt) and the appearance of broad hydroxyl peaks at 3,400 cm−1 [6]. The tartrate salt also influences crystal habit, yielding prismatic crystals that enable consistent powder processing during pharmaceutical manufacturing.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A validated LC-MS/MS method quantifies capromorelin tartrate in biological matrices with a sensitivity of 20 pg mL−1 [3]. Sample preparation involves liquid-liquid extraction with 50:50 hexane:ethyl acetate, followed by separation on a Zorbax-C18 rapid resolution HT column (50 × 2.1 mm) [3]. Gradient elution uses acetonitrile and 0.1% formic acid, with electrospray ionization in positive ion mode. Capromorelin tartrate exhibits a protonated molecular ion [M+H]+ at m/z 656.3 and characteristic fragment ions at m/z 289.1 (pyrazolinone-piperidine fragment) and 105.1 (benzyl moiety) [3] [6]. The internal standard d7-capromorelin elutes at 4.2 minutes, while the parent compound elutes at 4.5 minutes, enabling precise pharmacokinetic analysis [3].
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity using a C18 column and mobile phases of acetonitrile:ammonium acetate buffer (10 mM, pH 5.0) in gradient mode [8]. The method resolves capromorelin tartrate from synthetic impurities with a retention time of 12.3 minutes and a peak asymmetry factor <1.2. System suitability tests require ≥2,000 theoretical plates and resolution >1.5 from nearest impurities [8]. Forced degradation studies show the compound is susceptible to acidic hydrolysis (0.1N HCl) but stable under oxidative (3% H2O2) and photolytic conditions, with major degradation products identified as de-esterified and N-oxide derivatives via high-resolution mass spectrometry [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7